![molecular formula C8H7BrN2 B2805790 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 869012-93-1](/img/structure/B2805790.png)

3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

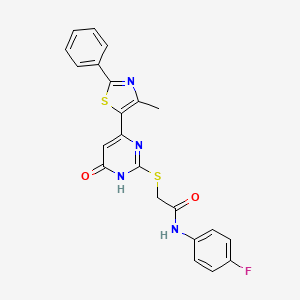

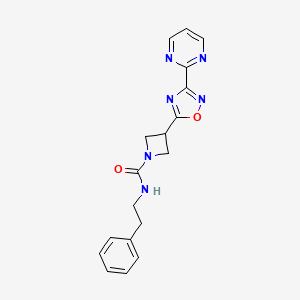

“3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is a derivative of pyrrolopyridine, a class of compounds that have shown potent activities against FGFR1, 2, and 3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7BrN2/c1-5-8(9)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3 . This indicates that the compound has a pyrrolopyridine core with a bromine atom at the 3-position and a methyl group at the 2-position .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 211.06 . It has an InChI key of YWTFPERGTVJYKQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine serves as a key intermediate in various synthetic methodologies, enabling the construction of complex molecular frameworks. Its utility is highlighted in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues through sodium borohydride reduction and debenzylation processes, demonstrating its versatility in generating pharmaceutically relevant structures (Nechayev et al., 2013). Moreover, its reaction with tosylmethyl isocyanide (TosMIC) under phase-transfer conditions facilitates the novel synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine systems, core structures in the variolin family of marine alkaloids, showcasing a unique heterocyclization method that paves the way for the total synthesis of natural products like variolin B (Mendiola et al., 2004).

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways , which regulate various cellular processes such as cell proliferation, migration, and survival .

Result of Action

The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, in vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells and induce their apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at low temperatures (0-8°C) to maintain its stability . Furthermore, the compound’s action can be affected by the cellular environment, including the presence of other signaling molecules and the specific characteristics of the target cells.

Eigenschaften

IUPAC Name |

3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-8(9)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTFPERGTVJYKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)

![5-Methylbenzo[D]oxazole-2-carboxylic acid](/img/structure/B2805708.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2805712.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2805716.png)

![2-(2-Chloro-6-fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2805719.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2805722.png)

![6-(2,4-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2805724.png)

![3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2805725.png)